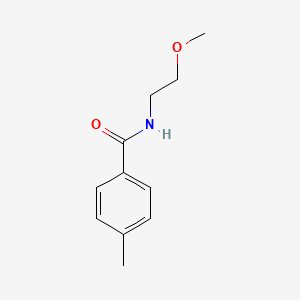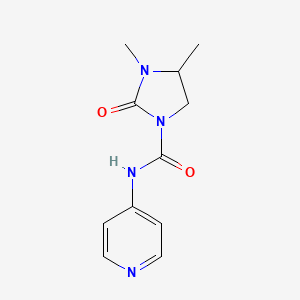
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide is a heterocyclic compound that belongs to the imidazolidine family. This compound is characterized by its unique structure, which includes a pyridine ring attached to an imidazolidine core. The presence of both pyridine and imidazolidine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide typically involves the reaction of 3,4-dimethyl-2-oxoimidazolidine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-2-oxoimidazolidine: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
N-(pyridin-4-yl)imidazolidine-1-carboxamide: Similar structure but without the dimethyl groups, which may affect its biological activity and chemical properties.
Uniqueness
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide is unique due to the presence of both dimethyl groups and a pyridine ring, which enhance its chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications .
Propiedades
Número CAS |
89645-87-4 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-oxo-N-pyridin-4-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H14N4O2/c1-8-7-15(11(17)14(8)2)10(16)13-9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13,16) |
Clave InChI |
YTGNHXGJBLTJAB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=O)N1C)C(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



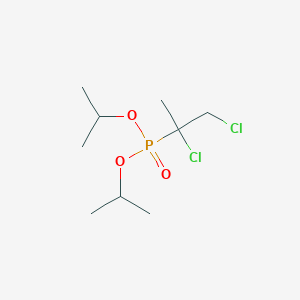
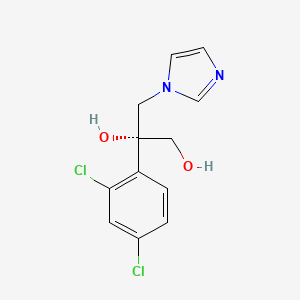

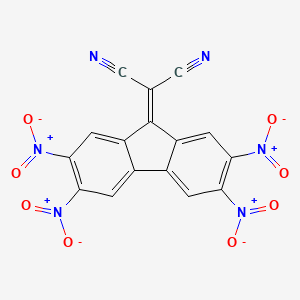

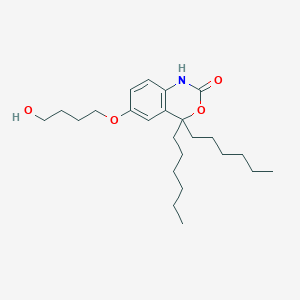
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)




